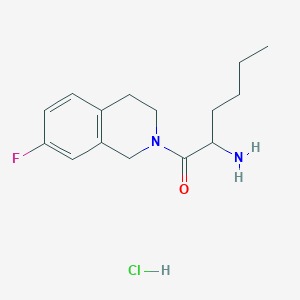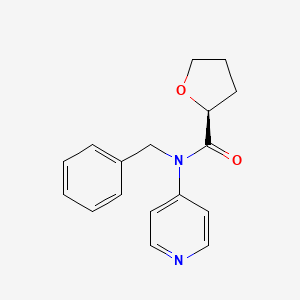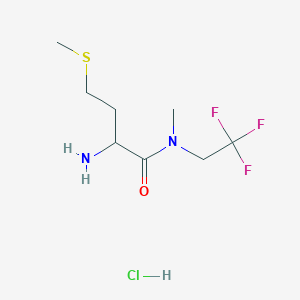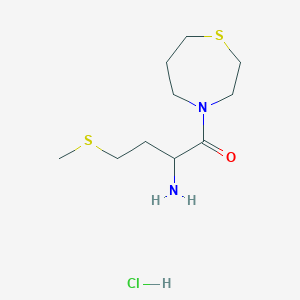
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride, also known as CP-690,550, is a small molecule drug that has been widely studied for its potential therapeutic applications in various autoimmune diseases. It was first synthesized in 2003 by Pfizer, and since then, it has undergone extensive research to understand its mechanism of action, biochemical and physiological effects, and potential benefits and limitations for laboratory experiments.
Wirkmechanismus
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK activity, this compound can prevent the activation and proliferation of immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent immunosuppressive effects in both in vitro and in vivo models of autoimmune diseases. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the activation and proliferation of immune cells, including T cells, B cells, and natural killer cells. In addition, this compound has been shown to have a favorable safety profile in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride has several advantages for laboratory experiments, including its potent immunosuppressive effects, favorable safety profile, and well-established mechanism of action. However, it also has some limitations, including its high cost and the need for specialized equipment and expertise to perform the experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of its potential therapeutic applications in other autoimmune diseases, such as lupus and inflammatory bowel disease. Finally, there is a need for further research to understand the long-term safety and efficacy of this compound in clinical settings.
Synthesemethoden
The synthesis of 2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride involves a multi-step process that starts with the reaction between 4-pyridin-4-ylsulfanylphenylacetic acid and cyclopropylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to give the final product, this compound. The hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to have potent immunosuppressive effects by inhibiting the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that regulate immune cell activation and proliferation.
Eigenschaften
IUPAC Name |
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.ClH/c20-16(11-18-12-1-2-12)19-13-3-5-14(6-4-13)21-15-7-9-17-10-8-15;/h3-10,12,18H,1-2,11H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAIROEKLZGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)NC2=CC=C(C=C2)SC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)

![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)

![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)

![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)


![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)